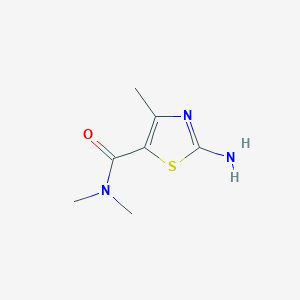
N-(3-Ethylphenyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Ethylphenyl)-2-methylbenzamide, also known as this compound or N-ethyl-m-toluidide, is a chemical compound that belongs to the class of amides. It is widely used in scientific research for its various properties and applications.
Wirkmechanismus
The mechanism of action of N-(3-Ethylphenyl)-2-methylbenzamide(3-Ethylphenyl)-2-methylbenzamide is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound(3-Ethylphenyl)-2-methylbenzamide can increase the levels of acetylcholine in the brain, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects
This compound(3-Ethylphenyl)-2-methylbenzamide has various biochemical and physiological effects. It has been shown to have antifungal, antibacterial, and antiviral properties. It also has insecticidal properties and can be used as a pesticide. Additionally, it has been shown to have analgesic and anti-inflammatory properties and can be used to treat pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Ethylphenyl)-2-methylbenzamide(3-Ethylphenyl)-2-methylbenzamide has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and easy to synthesize. It is also stable and can be stored for long periods of time. However, one of the limitations is that it can be toxic and can cause harm to humans and animals if not handled properly. Therefore, proper safety precautions must be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-Ethylphenyl)-2-methylbenzamide(3-Ethylphenyl)-2-methylbenzamide. One of the future directions is to explore its potential as a drug for the treatment of various diseases. It has been shown to have analgesic and anti-inflammatory properties, and further research could lead to the development of new drugs for the treatment of pain and inflammation. Another future direction is to explore its potential as a pesticide. It has insecticidal properties, and further research could lead to the development of new pesticides that are more effective and less harmful to the environment. Additionally, further research could be done to better understand the mechanism of action of this compound(3-Ethylphenyl)-2-methylbenzamide and its various biochemical and physiological effects. This could lead to the development of new drugs and treatments for various diseases and conditions.
Synthesemethoden
N-(3-Ethylphenyl)-2-methylbenzamide(3-Ethylphenyl)-2-methylbenzamide can be synthesized by reacting 3-ethylbenzoic acid with thionyl chloride to form 3-ethylbenzoyl chloride. This intermediate is then reacted with 2-methylaniline to form this compound(3-Ethylphenyl)-2-methylbenzamide. The synthesis method is a well-established process and has been used extensively in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-Ethylphenyl)-2-methylbenzamide(3-Ethylphenyl)-2-methylbenzamide is widely used in scientific research for its various properties and applications. It is used as a reagent in the synthesis of various organic compounds and as a precursor in the preparation of various drugs. It is also used as a starting material in the synthesis of various pesticides and herbicides.
Eigenschaften
CAS-Nummer |
58495-05-9 |
|---|---|
Molekularformel |
C16H17NO |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
N-(3-ethylphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-3-13-8-6-9-14(11-13)17-16(18)15-10-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
WSHGANYFJXOXLQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C |
Kanonische SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C |
Andere CAS-Nummern |
58495-05-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)


![2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B185983.png)






![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)


